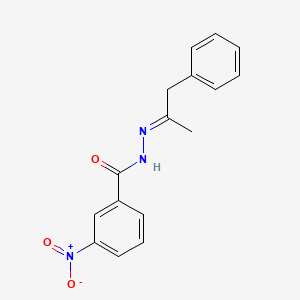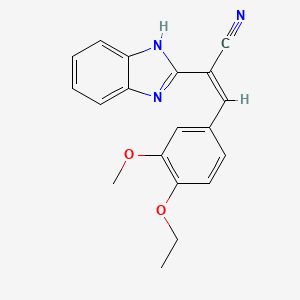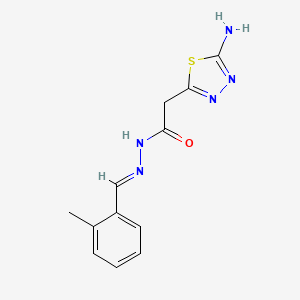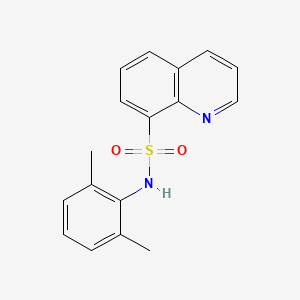
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide
Descripción general
Descripción
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide, also known as MPN, is a chemical compound that has been widely studied for its potential applications in various fields of research. MPN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 276.3 g/mol.
Aplicaciones Científicas De Investigación
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been studied for its potential applications in various fields of research, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. In organic synthesis, N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been used as a reagent for the preparation of various organic compounds. In materials science, N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been used as a precursor for the synthesis of metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory cells. In vivo studies have shown that N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide can reduce inflammation and oxidative stress in animal models of various diseases, including cancer, arthritis, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide is also relatively easy to synthesize and can be obtained in large quantities. However, N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide has some limitations, including its potential toxicity and limited water solubility. N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide should be handled with caution and appropriate safety measures should be taken when working with this compound.
Direcciones Futuras
There are several potential future directions for research on N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide. One area of interest is the development of N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of interest is the synthesis of novel compounds based on the structure of N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide, which may have improved properties and applications. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of N'-(1-methyl-2-phenylethylidene)-3-nitrobenzohydrazide, which may lead to the development of new therapeutic strategies.
Propiedades
IUPAC Name |
3-nitro-N-[(E)-1-phenylpropan-2-ylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-12(10-13-6-3-2-4-7-13)17-18-16(20)14-8-5-9-15(11-14)19(21)22/h2-9,11H,10H2,1H3,(H,18,20)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBURQDMHHADBH-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N'-[(2E)-1-phenylpropan-2-ylidene]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B3863211.png)
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863212.png)
![2-(dimethylamino)ethyl 3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3863220.png)
![N-(3-ethoxy-2-hydroxypropyl)-1-[(4-methylphenyl)amino]cyclopentanecarboxamide](/img/structure/B3863226.png)
![N'-[(3-chloro-1-benzothien-2-yl)methylene]isonicotinohydrazide](/img/structure/B3863250.png)

![2-[4-(methylthio)phenyl]-4-(1-naphthyl)-5-phenyl-1H-imidazole](/img/structure/B3863259.png)
![(2,4-dimethoxybenzyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B3863264.png)

![2-(3-chlorophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B3863281.png)


![N-(2-{2-[2,4-bis(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(3-chlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B3863303.png)
![2-[2-(2-fluorobenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3863316.png)